molecular formula C7H10ClNO2S B6253553 methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride CAS No. 78648-43-8

methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride

Cat. No.: B6253553
CAS No.: 78648-43-8
M. Wt: 207.7
InChI Key:
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Description

Methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride is a chemical compound with the molecular formula C₇H₉NO₂S·HCl. It is a derivative of thiophene, a sulfur-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride typically involves the reaction of methyl 4-amino-2-methylthiophene-3-carboxylate with hydrochloric acid. One common method includes the following steps :

  • Dissolve methyl 4-amino-2-methylthiophene-3-carboxylate in an appropriate solvent such as methanol.
  • Add hydrochloric acid to the solution.
  • Stir the mixture at room temperature until the reaction is complete.
  • Isolate the product by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-methylthiophene-2-carboxylate: Similar structure but different substitution pattern.

    Methyl 2-amino-4-methylthiophene-3-carboxylate: Another isomer with different substitution.

    Methyl 4-amino-3-methylthiophene-2-carboxylate: Similar compound with a different position of the amino group.

Uniqueness

Methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications .

Properties

CAS No.

78648-43-8

Molecular Formula

C7H10ClNO2S

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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